molecular formula C28H25ClN2O6 B11680360 (5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11680360
M. Wt: 521.0 g/mol
InChI Key: USYSBRJRJUGORK-HMAPJEAMSA-N
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Description

The compound “(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule characterized by its unique structure, which includes a diazinane-2,4,6-trione core and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione” can be achieved through a multi-step process involving the following key steps:

    Formation of the diazinane-2,4,6-trione core: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted phenyl groups to the diazinane core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted phenyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction

Properties

Molecular Formula

C28H25ClN2O6

Molecular Weight

521.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25ClN2O6/c1-17-6-4-8-20(12-17)31-27(33)22(26(32)30-28(31)34)14-19-15-23(29)25(24(16-19)35-3)37-11-10-36-21-9-5-7-18(2)13-21/h4-9,12-16H,10-11H2,1-3H3,(H,30,32,34)/b22-14-

InChI Key

USYSBRJRJUGORK-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OC)C(=O)NC2=O

Origin of Product

United States

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